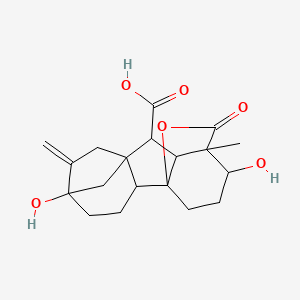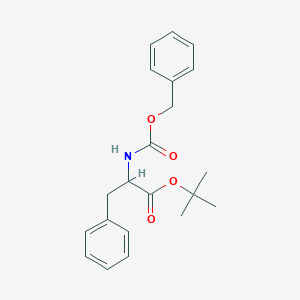
Cefatrizine (stereochemistry undefined)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefatrizine is a broad-spectrum cephalosporin antibiotic. It is known for its effectiveness against a wide range of bacterial infections. The chemical formula for cefatrizine is C18H18N6O5S2 , and it has a molar mass of 462.50 g/mol . This compound is particularly notable for its oral administration route, making it a convenient option for treating infections .
準備方法
The preparation of cefatrizine involves several synthetic routes. One common method starts with 7-tetrazolyl-aminocephalosporanic acid (7-TACA) as the starting raw material. The process involves using methylene dichloride as a solvent and performing silylation protection with N, O-BSA. This is followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The pH of the reaction solution is then adjusted using ammonia water to crystallize cefatrizine propylene glycolate . This method is known for its simplicity, high yield, low cost, and suitability for industrial mass production .
化学反応の分析
Cefatrizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-lactamases and penicillin-binding proteins (PBPs) . The major products formed from these reactions are typically other cephalosporin derivatives. For instance, cefatrizine is known to inhibit the third and last stage of bacterial cell wall synthesis by binding to specific PBPs located inside the bacterial cell wall .
科学的研究の応用
Cefatrizine has a wide range of scientific research applications. In chemistry , it is studied for its unique beta-lactam structure and its interactions with various enzymes. In biology , cefatrizine is used to study bacterial resistance mechanisms and the development of new antibiotics. In medicine , it is employed to treat various bacterial infections, including those caused by Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella . In the industry , cefatrizine is used in the production of other cephalosporin antibiotics and in the development of new pharmaceutical formulations .
作用機序
Cefatrizine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefatrizine’s ability to bind to PBPs makes it effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains .
類似化合物との比較
Cefatrizine is often compared with other cephalosporins such as cephalothin, cephalexin, and cefoxitin . While cefatrizine has excellent activity against Gram-positive cocci, inhibiting all except enterococci at minimal inhibitory concentrations below 1 μg/ml, it also shows significant activity against Gram-negative bacteria . Cefatrizine is more active than cephalothin or cephalexin against Escherichia coli, Klebsiella, Enterobacter, Citrobacter, Salmonella, and Shigella . its overall activity is less than that of cefoxitin against strains resistant to cephalothin . This makes cefatrizine a unique and valuable antibiotic in the cephalosporin class.
特性
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860633 |
Source


|
| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-8-oxo-3-{[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
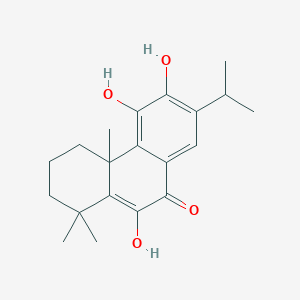
![6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole](/img/structure/B13389936.png)
![oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13389942.png)
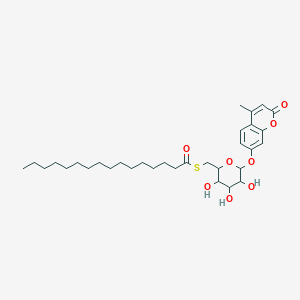
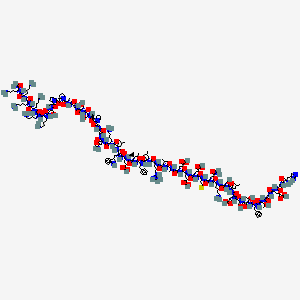
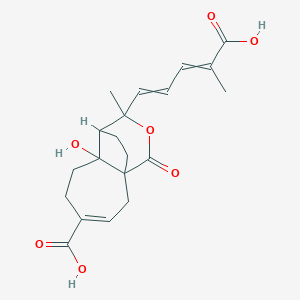
![4-[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13389966.png)
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B13389970.png)
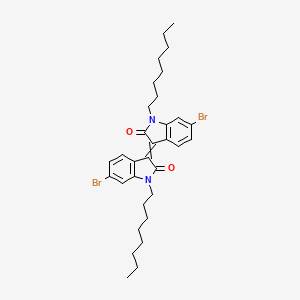
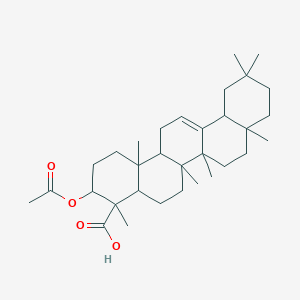
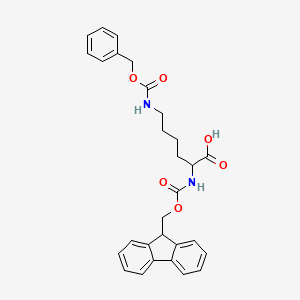
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)](/img/structure/B13389991.png)
